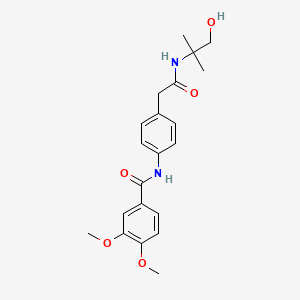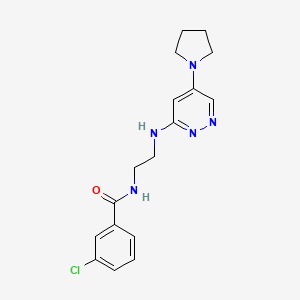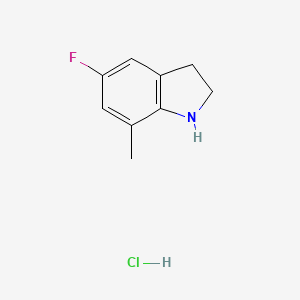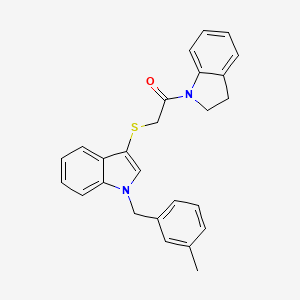
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, commonly known as CBL0137, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CBL0137 was first synthesized by researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia in 2013. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Indole Derivatives Synthesis : Studies have shown that indole derivatives like 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be synthesized through various chemical reactions. For instance, the reaction between isatins and 2-aminobenzylamine in acetic acid produces complex spirooxindoles or indolo[3,2-c]quinolin-6-ones, depending on the conditions. This process involves initial formation of a spiro compound and subsequent rearrangements leading to the final product (Bergman et al., 2003).
Biological Activities
Antimicrobial Activity : Some 1H-Indole derivatives, synthesized from reactions involving indole and chloroacetylchloride, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Letters in Applied NanoBioScience, 2020).
Antifungal and Antioxidant Properties : Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, related to the 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, have shown excellent antifungal and antioxidant activities. These activities were identified using assays like DPPH radical scavenging and zone of inhibition tests, comparing the results to standard drugs (Gopi et al., 2016).
Anticonvulsant Properties : Certain indole derivatives have been synthesized for their potential as anticonvulsant agents. These compounds, including derivatives of 1-(1H-indol-1-yl)ethanone, have shown significant activity in tests like the maximal electroshock test, suggesting their utility in treating convulsive disorders (Ahuja & Siddiqui, 2014).
Synthesis for Medicinal Chemistry
Indoleamine 2,3-dioxygenase (IDO) Inhibitors : Research into the synthesis and structure-activity relationships of indol-2-yl ethanone derivatives, closely related to the compound , has led to the development of novel IDO inhibitors. These compounds have shown micromolar range activity in vitro and in vivo, demonstrating their potential in medicinal chemistry (Dolušić et al., 2011).
Anti-inflammatory Properties : Another area of interest is the synthesis of new chalcone derivatives, including 1-(1H-indol-1-yl)ethanone derivatives, to explore their anti-inflammatory properties. These compounds have been tested in models like carrageenan-induced Rat Hind Paw Edema, showing potential as anti-inflammatory agents (Rehman et al., 2022).
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJKHHNXZWUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


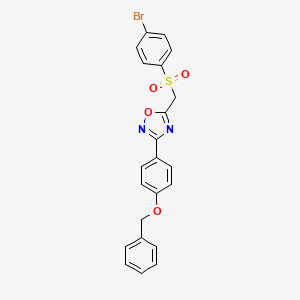

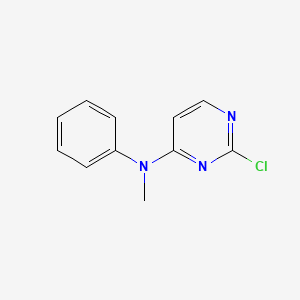

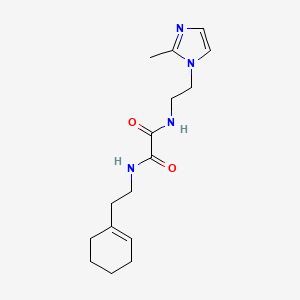
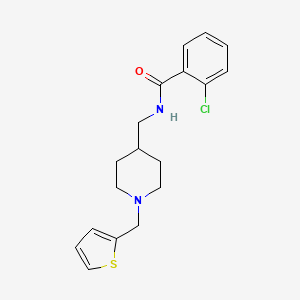


![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
